molecular formula C10H11NO2 B1621372 3-(2-Methoxyphenoxy)propanenitrile CAS No. 70786-42-4

3-(2-Methoxyphenoxy)propanenitrile

Cat. No.: B1621372
CAS No.: 70786-42-4
M. Wt: 177.2 g/mol
InChI Key: ZHOBJDTXXGTSDQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)propanenitrile is a chemical compound with the molecular formula C10H11NO2. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial studies. This compound has been found to exhibit several biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)propanenitrile typically involves the reaction of 2-methoxyphenol with 3-chloropropanenitrile in the presence of a base. The general procedure includes heating the mixture of 2-methoxyphenol and 3-chloropropanenitrile with a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenoxy)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenoxy)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines, while its anti-cancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(2-Methoxyphenoxy)propanenitrile can be compared with other similar compounds, such as:

    2-Methoxyphenylacetonitrile: Similar structure but with a different position of the nitrile group.

    3-(2-Hydroxyphenoxy)propanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Ethoxyphenoxy)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOBJDTXXGTSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366681
Record name 3-(2-methoxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70786-42-4
Record name 3-(2-methoxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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